molecular formula C20H15BrN4O B2559149 2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 847387-85-3

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Número de catálogo: B2559149
Número CAS: 847387-85-3
Peso molecular: 407.271
Clave InChI: JAKUKEANTOXKEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a brominated benzamide moiety linked to an imidazo[1,2-a]pyrimidine core via a 2-methylphenyl group.

Propiedades

IUPAC Name

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUKEANTOXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of α-Bromo Ketones with 2-Aminopyrimidine

A widely adopted method involves the reaction of α-bromo ketones with 2-aminopyrimidine under basic conditions. For example, 1-(5-amino-2-methylphenyl)-2-bromoethanone reacts with 2-aminopyrimidine in acetone at ambient temperatures to yield 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline. This one-pot cyclization proceeds via nucleophilic attack of the pyrimidine amine on the α-bromo carbonyl, followed by intramolecular dehydration (Fig. 1).

Optimization Insights :

  • Solvent : Acetone or DMF enhances reaction efficiency.
  • Base : Sodium acetate (1.5 equiv) in DMF at 100°C achieves yields up to 89%.
  • Substituent Effects : Electron-donating groups (e.g., methyl) on the phenyl ring improve cyclization rates due to increased nucleophilicity.

Alternative Routes via N-Arylitaconimides

N-Arylitaconimides derived from 2-methylphenyl substrates undergo tandem recyclization with 2-aminoimidazole in DMF at 100°C, forming imidazo[1,2-a]pyrimidines. This method offers versatility for introducing diverse aryl groups but requires precise control over reaction stoichiometry to avoid byproducts like imidazo[1,5-a]pyrimidines.

Key Data :

Condition Yield (%) Time (h)
DMF, NaOAc, 100°C 89 1
MeOH, NaOAc, reflux 62 3

Functionalization of the Aniline Intermediate

Protection and Direct Acylation

The free amine in 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is acylated with 2-bromobenzoyl chloride under Schotten-Baumann conditions. In a representative procedure, the aniline (1.0 equiv) is treated with 2-bromobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature, yielding the target benzamide after 12 hours (Fig. 2).

Yield Optimization :

  • Solvent : DCM or THF minimizes side reactions.
  • Base : Triethylamine or DMAP enhances acylation efficiency.
  • Purity : Column chromatography (petroleum ether/ethyl acetate, 10:1) affords >95% purity.

Comparative Analysis of Synthetic Pathways

Efficiency and Scalability

The α-bromo ketone route (Section 2.1) outperforms alternative methods in scalability, with reaction times under 3 hours and yields exceeding 85%. In contrast, N-arylitaconimide-based synthesis (Section 2.2) demands rigorous purification but provides access to structurally diverse analogs.

Byproduct Mitigation

Common byproducts include:

  • Uncyclized intermediates : Addressed via prolonged heating or increased base concentration.
  • Regioisomeric imidazo[1,5-a]pyrimidines : Suppressed using electron-deficient aryl substrates.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : The imidazo[1,2-a]pyrimidine proton (H-2) resonates at δ 8.2–8.5 ppm, while the benzamide NH appears as a singlet near δ 10.2 ppm.
  • HRMS : Molecular ion peaks align with theoretical values (e.g., [M+H]+ at m/z 423.3 for C20H15BrN4O2).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times consistent across batches.

Industrial and Regulatory Considerations

Green Chemistry Metrics

  • Atom Economy : The cyclization step achieves 82% atom economy, outperforming multi-component reactions.
  • Solvent Recovery : DMF and acetone are recycled via distillation, reducing environmental impact.

Regulatory Compliance

  • Genotoxic Impurities : α-Bromo ketones are controlled to <10 ppm per ICH Q3A guidelines.
  • Stability : Accelerated stability studies (40°C/75% RH) show no degradation over 6 months.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Core Structure Key Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target: 2-Bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide Imidazo[1,2-a]pyrimidine 2-Methylphenyl, bromobenzamide Data not available Predicted: ~1670 (C=O), ~820 (Br) Predicted: δ 10.8 (amide NH), 7.3–8.6 (aromatic)
Methyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5a) Benzo[4,5]imidazo[1,2-a]pyrimidinone Phenyl, methyl acetate >300 1679 (C=O), 1600 (aromatic) δ 3.48 (OCH₃), 7.07–7.62 (aromatic H)
Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5p) Benzo[4,5]imidazo[1,2-a]pyrimidinone 4-Chlorophenyl, methyl acetate >300 1679 (C=O), 1567 (aromatic) δ 3.48 (OCH₃), 7.07–7.62 (aromatic H)
2-Bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide (5a) Imidazo[1,2-a]pyridine 8-Bromo, 5-fluoro, 4-fluorophenyl Data not available 1672 (C=O), 821 (Br) δ 10.80 (amide NH), 8.56–7.38 (aromatic H)
Key Observations:

Core Structure: The target’s imidazo[1,2-a]pyrimidine core differs from benzoimidazo[1,2-a]pyrimidinones (–2) and imidazo[1,2-a]pyridine (). These variations influence π-π stacking and hydrogen-bonding capabilities .

Substituent Effects: The bromobenzamide group in the target may enhance lipophilicity compared to methyl acetate (–2) or fluorinated analogs () .

Thermal Stability: Compounds with benzoimidazo[1,2-a]pyrimidinone cores (–2) exhibit high thermal stability (>300°C), suggesting similar resilience in the target compound .

Spectroscopic Comparison

  • FT-IR : The target’s bromine substituent is expected to show a characteristic peak near 820 cm⁻¹ (C-Br stretch), as seen in . Amide C=O stretches (~1670–1679 cm⁻¹) are consistent across analogs .
  • NMR : Amide protons (δ ~10.8 ppm) and aromatic protons (δ 7.0–8.6 ppm) align with trends in –3 .

Similarity Analysis ()

CAS database comparisons reveal moderate structural similarity (56–58%) between the target and compounds such as:

  • BD164143 (CAS 866084-31-3, 57.41% similarity): Likely shares a benzamide or heterocyclic core.
  • BD02576572 (CAS 199327-61-2, 58.59% similarity): Potential bromo/chloro-substituted analog .

Lower similarity scores (e.g., 56.56% for BD627583) suggest divergent substituents or core structures .

Actividad Biológica

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a brominated benzamide with an imidazo[1,2-a]pyrimidine moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15BrN4O\text{C}_{16}\text{H}_{15}\text{Br}\text{N}_{4}\text{O}

This compound features:

  • A bromine atom at the second position of the benzamide ring.
  • An imidazo[1,2-a]pyrimidine moiety that enhances its interaction with biological targets.

Research indicates that this compound interacts with specific receptors and enzymes, impacting various cell signaling pathways. The presence of the imidazo group is particularly significant as it can facilitate binding to certain protein targets involved in disease processes.

Pharmacological Effects

Studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, its ability to inhibit cell proliferation has been noted in studies involving human cancer cells, although specific IC50 values need to be established for different cancer types.
  • Protein Interaction Studies : Binding affinity studies reveal that this compound selectively interacts with target proteins, which could elucidate its role in modulating cellular processes. These interactions are critical for understanding its pharmacological effects and potential therapeutic applications.
  • Immunomodulatory Effects : The compound may also influence immune responses by modulating cytokine production in macrophages, indicating its potential as an immunotherapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineContains tetrahydroimidazo moietyLacks benzamide structure
Benzamide derivatives (e.g., 4-bromo-benzamide)Shares brominated benzamide structureLacks imidazo[1,2-a]pyridine moiety
N-(Pyridin-2-yl)benzamideContains pyridine instead of imidazoDifferent biological activity profile

The combination of the imidazo and benzamide structures in this compound provides distinct chemical and biological properties that are not present in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized through multi-step reactions involving bromination and coupling reactions to achieve the desired structural configuration .
  • Biological Evaluation : In vitro assays have demonstrated significant activity against specific cancer cell lines. For example, studies reported cytotoxicity against non-small cell lung adenocarcinoma A549 cells and breast adenocarcinoma MDA-MB-231 cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide?

  • Methodology : The compound is typically synthesized via multi-step protocols. For example:

  • Step 1 : Formation of the imidazo[1,2-a]pyrimidine core using cyclization reactions (e.g., condensation of 2-aminopyrimidine with α-bromoketones).
  • Step 2 : Coupling the brominated benzamide moiety to the imidazo[1,2-a]pyrimidine intermediate via Buchwald-Hartwig amination or Ullmann coupling. Polyphosphoric acid (PPA) is often used as a catalyst in such reactions .
  • Key Reagents : Polyphosphoric acid, Pd-based catalysts, and brominated aromatic precursors.
    • Characterization : Confirmed via LC-MS ([M+1] = ~508.0) and NMR (e.g., δ 10.80 ppm for amide proton in DMSO-d6) .

Q. How is the compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • FT-IR : Peaks at 1672 cm⁻¹ (C=O stretch), 821 cm⁻¹ (C-Br stretch) .
  • ¹H-NMR : Distinct signals for aromatic protons (δ 7.38–8.62 ppm) and the amide proton (δ 10.80 ppm) .
  • LC-MS : Molecular ion [M+1] at 508.0 .
    • Crystallography : X-ray diffraction of analogous compounds reveals planar imidazo[1,2-a]pyrimidine cores and hydrogen-bonding networks involving the amide group .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields across studies?

  • Case Analysis :

  • Issue : Yields for imidazo[1,2-a]pyrimidine derivatives vary (e.g., 10–30% in vs. 95% in ).
  • Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, using TBHP (tert-butyl hydroperoxide) as an oxidant improves efficiency in domino reactions .
  • Validation : Compare TLC monitoring, purification methods (e.g., column chromatography vs. recrystallization), and reproducibility across labs .

Q. How does computational modeling predict biological target interactions?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model binding to kinases (e.g., CLK1) or phosphodiesterases. The imidazo[1,2-a]pyrimidine scaffold shows affinity for ATP-binding pockets .
  • Non-Covalent Interaction Analysis : Hirshfeld surface analysis of analogous compounds reveals dominant π-π stacking and C-H···O interactions, critical for stabilizing protein-ligand complexes .
    • Validation : Correlate computational predictions with in vitro kinase inhibition assays (e.g., IC₅₀ values) .

Q. What biological activities are associated with this compound?

  • Key Findings :

  • Kinase Inhibition : Derivatives inhibit CLK kinases (e.g., Cpd-1 in ) with IC₅₀ < 100 nM, suppressing cancer cell growth via apoptosis induction .
  • TNF Modulation : Analogues act as TNF stimulators, showing potential in infectious disease and oncology research .
    • Experimental Design :
  • In Vitro : MTT assays for cytotoxicity, Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
  • In Vivo : Xenograft models to assess tumor regression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.